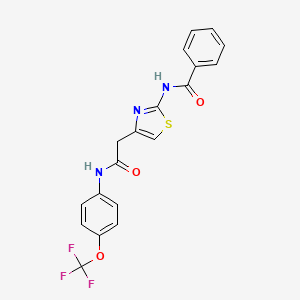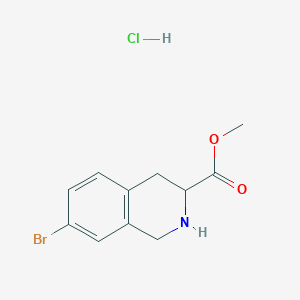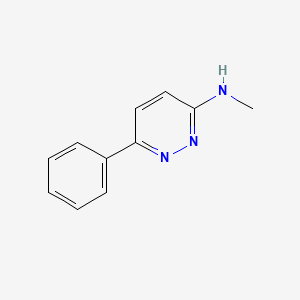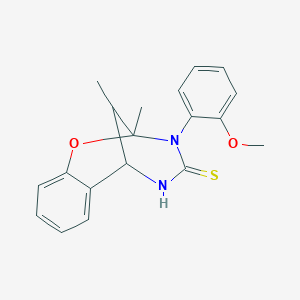
N2-(3,4-dimethoxyphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography . The molecular geometry and vibrational frequencies can be calculated using computational methods like Density Functional Theory (DFT) .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic techniques like NMR, IR, and UV-Vis can be used to study the compound’s chemical properties .Scientific Research Applications
Antimicrobial and Larvicidal Activities
- Research on triazole derivatives, including those with morpholine components, demonstrates significant antimicrobial and larvicidal activities. These compounds have been synthesized and tested against various microorganisms, showing good to moderate activities, which indicates their potential as agents in combating microbial infections and controlling mosquito populations responsible for diseases like malaria (Bektaş et al., 2007); (Gorle et al., 2016).
Structural and Chemical Characterization
- The study of the crystal structures of triazine derivatives reveals their conformational properties and interactions, such as hydrogen bonding, which are critical for designing compounds with desired physical and chemical properties. These insights are essential for the development of new materials and pharmaceuticals (Fridman et al., 2003).
Environmental Applications
- Triazine derivatives have been explored for environmental applications, such as the removal of pesticides from wastewater. Studies demonstrate the effectiveness of certain triazine-based compounds in adsorbing and eliminating harmful chemicals from water, showcasing their potential in environmental cleanup and protection (Boudesocque et al., 2008).
Sensory and Biological Applications
- Rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties, including structures similar to triazine derivatives, have been developed as phosphorescent sensors for detecting nitric oxide (NO), a molecule of significant interest in biological and medical research. These complexes offer a novel approach for NO sensing, with potential applications in studying cellular signaling and oxidative stress (Choi et al., 2013).
Synthetic Methodologies
- The synthesis of triazine derivatives involves innovative methodologies that enable the creation of a variety of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. These synthetic approaches are crucial for expanding the chemical diversity and functional properties of triazine-based compounds (Matlock et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-N-(3,4-dimethoxyphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-4-16-5-7-17(8-6-16)24-21-26-22(28-23(27-21)29-11-13-32-14-12-29)25-18-9-10-19(30-2)20(15-18)31-3/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFCEVUPORTJSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)
![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)




![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)